![molecular formula C18H24N2O2S B2370889 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 1903022-84-3](/img/structure/B2370889.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as CYT387, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2009 and since then, it has been extensively studied for its pharmacological properties.
Scientific Research Applications
Heterocyclic Cycloadditions and Molecular Conformations
Research on nicotinamide derivatives, like the ones conducted by Falck et al. (1990), explores the reactivity of pyridinium salts with electron-rich olefins, leading to Bradsher cyclization. This cycloaddition reaction showcases the potential of nicotinamide derivatives in synthesizing complex heterocyclic structures that could serve as key intermediates in pharmaceutical and organic chemistry (Falck, Wittenberger, Rajapaksa, Mioskowski, & Boubia, 1990). Similarly, Gomes et al. (2013) investigated the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, revealing insights into the structural dynamics that could influence their chemical reactivity and binding properties in biological systems (Gomes, Low, Wardell, Pinheiro, de Mendonça, & de Souza, 2013).
Fluorescent Analogs and Metabolic Insights
The synthesis of fluorescent analogs of nicotinamide adenine dinucleotide by Barrio et al. (1972) presents another facet of nicotinamide derivatives' applications. These analogs serve as vital tools in studying enzyme-catalyzed reactions and cellular metabolism, providing a window into the biochemical pathways that underpin health and disease (Barrio, Secrist, & Leonard, 1972).
Corrosion Inhibition and Material Science
Chakravarthy, Mohana, & Kumar (2014) explored the corrosion inhibition effects of nicotinamide derivatives on mild steel in acidic conditions. This research highlights the potential of these compounds in protecting industrial materials from corrosion, underscoring their importance in material science and engineering (Chakravarthy, Mohana, & Kumar, 2014).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-17(19-11-8-14-5-2-1-3-6-14)16-7-4-10-20-18(16)22-15-9-12-23-13-15/h4-5,7,10,15H,1-3,6,8-9,11-13H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSHAHSKRWLJFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide |
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